2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid
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Overview
Description
2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid, also known as 4-nitrobenzoic acid, is an organic compound with the molecular formula C7H5NO4. It is a colorless solid that is soluble in most organic solvents. 4-nitrobenzoic acid is an important synthetic intermediate used in the synthesis of many organic compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the manufacture of photographic materials and as a preservative in food and cosmetics.
Scientific Research Applications
Antihypertensive Activity
Research has explored the synthesis of derivatives of 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid for their potential antihypertensive activity. These studies involve creating compounds that target the angiotensin II receptor, a key player in blood pressure regulation. For example, Sharma, Kohli, and Sharma (2010) synthesized derivatives incorporating biphenyl carboxylic moieties and demonstrated their significant antihypertensive effects (Sharma, Kohli, & Sharma, 2010). Similarly, Sharma, Kohli, and Sharma (2010) developed another set of compounds with benzimidazole derivatives showing promise as antihypertensive agents (Sharma, Kohli, & Sharma, 2010).
Antimycobacterial Activity
The compound has been utilized in eco-friendly synthesis routes to create derivatives with antimycobacterial properties. For instance, Warekar et al. (2016) conducted a study synthesizing compounds through an eco-friendly route and testing them against Mycobacterium tuberculosis, demonstrating effective antimycobacterial activity for some compounds (Warekar et al., 2016).
Antimicrobial Activity
The benzimidazole moiety, a key part of the compound, is known for its diverse biological activities, including antimicrobial properties. El-Meguid (2014) synthesized new compounds containing benzimidazole and evaluated their antimicrobial activities, finding significant efficacy against various bacteria and fungi (El-Meguid, 2014).
Analgesic and Antispasmodic Activities
Studies have also investigated the analgesic and antispasmodic activities of benzimidazole derivatives. Aydin, Beis, and Can (2003) found that certain derivatives, particularly 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, showed naloxone-sensitive analgesic activity in specific tests, highlighting its potential in pain management (Aydin, Beis, & Can, 2003).
Cytotoxic Evaluation for Cancer Treatment
The synthesis of novel derivatives incorporating benzimidazole has been conducted for cytotoxic evaluation against cancer cell lines. Taherian et al. (2019) synthesized quinazolinone derivatives substituted with benzimidazole, showing significant cytotoxic activity against specific cancer cell lines (Taherian et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzimidazole nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting a variety of potential molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
2-(4-nitrophenyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(5-2-8)17(20)21/h1-7H,(H,15,16)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLMYJDUUHCRLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442550 |
Source
|
Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid | |
CAS RN |
69570-99-6 |
Source
|
Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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